9-Azido-1-nonanol
Overview
Description
9-Azido-1-nonanol is an organic compound with the molecular formula C9H19N3O. It is characterized by the presence of an azido group (-N3) attached to the ninth carbon of a nonanol chain. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, bioconjugation, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Azido-1-nonanol can be synthesized through several methods. One common approach involves the conversion of 9-bromo-1-nonanol to this compound using sodium azide in a solvent such as acetonitrile at elevated temperatures (around 60°C) . Another method involves a one-pot synthesis directly from alcohols by stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a mixture of triphenylphosphine, iodine, and imidazole .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. These methods typically involve optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 9-Azido-1-nonanol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Sodium Azide: Used in the synthesis of this compound from 9-bromo-1-nonanol.
Triphenylphosphine, Iodine, and Imidazole: Used in the one-pot synthesis method.
Major Products:
Scientific Research Applications
9-Azido-1-nonanol is widely utilized in scientific research due to its unique chemical properties. Some of its applications include:
Bioconjugation and Click Chemistry: It serves as a valuable building block for the synthesis of complex molecules and materials.
Organic Synthesis: Acts as a key precursor for various synthetic transformations.
Material Science: Used in the development of high-energy-density materials and propellants.
Pharmaceutical Science: Involved in the synthesis of bioactive compounds and drug discovery.
Mechanism of Action
The mechanism of action of 9-azido-1-nonanol primarily involves the reactivity of the azido group. The azido group is an electron-rich functionality that can undergo various chemical transformations. For example, in azide-alkyne cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process that is widely used in bioconjugation and click chemistry . Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
- 1-Azido-2-propanol
- 2-Azidoethanol
- 3-Azidopropanol
Comparison: Compared to other azido alcohols, 9-azido-1-nonanol has a longer carbon chain, which can influence its solubility, reactivity, and applications. Its unique structure makes it particularly useful in the synthesis of long-chain triazoles and other complex molecules .
Properties
IUPAC Name |
9-azidononan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-12-11-8-6-4-2-1-3-5-7-9-13/h13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDLSJNBAFUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=[N+]=[N-])CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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